molecular formula C8H4ClF3O2 B13689668 2-(Difluoromethoxy)-6-fluorobenzoyl chloride

2-(Difluoromethoxy)-6-fluorobenzoyl chloride

Cat. No.: B13689668
M. Wt: 224.56 g/mol
InChI Key: DUINTBJDHPEISI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzoyl chloride is a benzoyl chloride derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a fluorine atom at the 6-position of the aromatic ring. The compound’s structure renders it highly electrophilic due to the electron-withdrawing effects of both fluorine and the difluoromethoxy group. This enhances its reactivity in nucleophilic acyl substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzoyl chloride

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)6-4(10)2-1-3-5(6)14-8(11)12/h1-3,8H

InChI Key

DUINTBJDHPEISI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,6-difluorobenzoyl chloride with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The difluoromethoxy and fluorine groups influence the electronic properties of the benzoyl chloride, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The difluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to halogens (-Cl, -Br) due to the electronegativity of fluorine and the inductive effect of the -OCHF₂ group. Halogen Size: Bromine (van der Waals radius ~1.85 Å) at position 2 (in 2-Bromo-6-fluorobenzoyl chloride) introduces greater steric hindrance than chlorine (~1.75 Å) or fluorine (~1.47 Å), which may slow reaction kinetics in sterically demanding environments .

Molecular Weight Trends :

  • Bromine substitution (237.46 g/mol) results in higher molecular weight compared to chlorine (209.01 g/mol) or fluorine analogs. The difluoromethoxy group adds ~27.5 g/mol relative to a single chlorine substituent .

Reactivity and Stability

Reactivity in Acylation Reactions:

  • Electrophilicity : The electron-withdrawing -OCHF₂ group in the target compound likely renders it more reactive than its halogenated analogs. For example, 2-chloro-6-fluorobenzoyl chloride (CAS 79455-63-3) is widely used in peptide coupling, but the target compound may exhibit faster reaction rates due to enhanced electrophilicity .
  • However, direct comparisons with halogenated analogs (e.g., 2-bromo-6-fluorobenzoyl chloride) require experimental validation .

Thermal and Oxidative Stability:

  • Thermal Decomposition : Halogenated benzoyl chlorides (e.g., 2-chloro-3,6-difluorobenzoyl chloride) typically decompose at temperatures above 150°C, releasing HCl. The difluoromethoxy group may lower decomposition temperatures due to the labile C-O bond .
  • Oxidative Byproducts : Overoxidation of sulfur-containing analogs (e.g., in ’s synthesis of pantoprazole) suggests that electron-deficient benzoyl chlorides like the target compound may form stable sulfone byproducts under harsh conditions .

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